molecular formula C19H28N2O2 B14436434 1,5-Di-tert-butyl-L-tryptophan CAS No. 76704-51-3

1,5-Di-tert-butyl-L-tryptophan

Cat. No.: B14436434
CAS No.: 76704-51-3
M. Wt: 316.4 g/mol
InChI Key: YQLSFCAOZMNCKP-HNNXBMFYSA-N
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Description

1,5-Di-tert-butyl-L-tryptophan: is a derivative of the amino acid tryptophan, where the hydrogen atoms at positions 1 and 5 on the indole ring are replaced by tert-butyl groups. This modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-tert-butyl-L-tryptophan typically involves the protection of the amino and carboxyl groups of L-tryptophan, followed by selective tert-butylation at the 1 and 5 positions of the indole ring. One common method involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Di-tert-butyl-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Di-tert-butyl-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Di-tert-butyl-L-tryptophan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: The parent compound, essential amino acid involved in protein synthesis and precursor to serotonin and melatonin.

    5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor in the biosynthesis of serotonin.

    N-Acetyltryptophan: A derivative of tryptophan used in various biochemical applications.

Uniqueness

1,5-Di-tert-butyl-L-tryptophan is unique due to the presence of tert-butyl groups at the 1 and 5 positions, which enhance its stability and modify its reactivity compared to other tryptophan derivatives. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

76704-51-3

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2S)-2-amino-3-(1,5-ditert-butylindol-3-yl)propanoic acid

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)13-7-8-16-14(10-13)12(9-15(20)17(22)23)11-21(16)19(4,5)6/h7-8,10-11,15H,9,20H2,1-6H3,(H,22,23)/t15-/m0/s1

InChI Key

YQLSFCAOZMNCKP-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C=C2C[C@@H](C(=O)O)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)C(C)(C)C

Origin of Product

United States

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